molecular formula C23H17N5O3 B2458503 2-((2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1251620-53-7

2-((2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2458503
CAS No.: 1251620-53-7
M. Wt: 411.421
InChI Key: BNMPOLXDTPDZEV-UHFFFAOYSA-N
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Description

2-((2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H17N5O3 and its molecular weight is 411.421. The purity is usually 95%.
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Properties

IUPAC Name

2-[[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3/c1-15-5-7-16(8-6-15)22-25-23(31-26-22)17-9-10-20(29)27(13-17)14-18-12-21(30)28-11-3-2-4-19(28)24-18/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMPOLXDTPDZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by its unique structural features, which include a pyridine ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Overview

PropertyDetails
Molecular Formula C23_{23}H17_{17}N5_{5}O3_{3}
Molecular Weight 411.4 g/mol
CAS Number 1251620-53-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the oxadiazole ring is significant as compounds containing this moiety have been shown to exhibit diverse biological activities:

  • Anticancer Activity : Research indicates that derivatives of oxadiazole can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated inhibitory effects on histone deacetylases (HDACs) and carbonic anhydrases (CA), both of which are implicated in tumor growth and metastasis .
  • Antimicrobial Properties : The oxadiazole derivatives have also been explored for their antimicrobial efficacy against various bacterial strains. Studies suggest that these compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes such as butyrylcholinesterase (BChE) and cyclooxygenases (COX), which are relevant in neurodegenerative diseases and inflammatory conditions .

Case Studies

Several studies have reported on the biological activities of compounds related to the target structure:

  • Anticancer Studies : A study evaluating similar oxadiazole derivatives found that they exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These compounds induced apoptosis through the activation of caspase pathways and upregulation of p53 expression, suggesting a mechanism involving cell cycle arrest .
  • Antimicrobial Evaluation : Another research focused on the synthesis of metal complexes derived from oxadiazole reported promising antimicrobial activity against various pathogens. The study highlighted the effectiveness of these complexes in inhibiting bacterial growth, which could be attributed to their ability to chelate metal ions essential for microbial metabolism .

Research Findings

The following table summarizes key findings from recent studies on similar compounds:

Study ReferenceBiological ActivityKey Findings
AnticancerInhibitory effects on HDAC and CA; selective cytotoxicity against cancer cells.
AntimicrobialSignificant activity against bacterial strains; potential for drug development.
Enzyme inhibitionEffective inhibition of COX enzymes; implications for anti-inflammatory therapies.

Scientific Research Applications

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds related to the pyrido[1,2-a]pyrimidine scaffold. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism. Specifically, it has been studied as an inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly proliferating cells. Inhibition of DHODH can lead to reduced nucleotide availability and subsequently hinder cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the oxadiazole and pyridine substituents have been systematically explored to enhance biological activity. For example, modifications that increase lipophilicity or alter electronic properties can significantly impact the compound's binding affinity to target enzymes .

Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized several derivatives of the target compound and evaluated their biological activities using in vitro assays. The results indicated that specific substitutions on the oxadiazole ring enhanced antitumor activity against breast cancer cell lines while maintaining low toxicity profiles in normal cells.

Study 2: Molecular Docking Studies

Molecular docking simulations were performed to predict the binding interactions between the compound and DHODH. The docking studies revealed favorable interactions that correlate with the observed inhibitory activity, providing insights into how structural modifications could further improve potency .

Q & A

Q. What are the standard methods for synthesizing and characterizing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the oxadiazole and pyridopyrimidinone moieties. Key steps include:

  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) under reflux conditions, with sodium hydroxide as a base (e.g., in ).
  • Purification : Column chromatography or recrystallization to achieve >95% purity (e.g., 99% purity reported in ).
  • Characterization :
    • 1H NMR : Confirm proton environments and integration ratios (e.g., 1H NMR data for pyrimidine derivatives in ).
    • HRMS : Validate molecular weight (e.g., HRMS data in ).
    • Melting point analysis : Verify consistency with literature values (e.g., compounds with m.p. 150–224°C in ).

Reference Table : Example Characterization Data from :

CompoundYield (%)Melting Point (°C)Key Techniques
2l83151–1541H NMR, HRMS
2m72221–2241H NMR, HRMS
896216–2181H NMR, HPLC

Q. What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Respiratory protection, nitrile gloves, and safety goggles ().
  • Ventilation : Use fume hoods to avoid inhalation ().
  • Emergency measures :
    • Skin contact: Immediate rinsing with water ().
    • Ingestion: Seek medical attention with SDS documentation ().
  • Storage : Keep away from heat sources (P210 guidelines in ).

Advanced Research Questions

Q. How can synthesis yields be optimized for derivatives of this compound?

Methodological Answer:

  • Variable optimization :
    • Temperature : Elevated temperatures (e.g., 80°C) for faster kinetics but avoid decomposition.
    • Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura in ).
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) to stabilize intermediates ().
  • Case study : achieved 96% yield for compound 8 via thiourea-mediated coupling, highlighting reagent stoichiometry as critical.

Reference Table : Yield Optimization Strategies from and :

ConditionImpact on YieldExample Outcome
Catalyst loading↑ 10–15%72% → 83%
Reaction timeOptimal 24h96% yield
Solvent (DCM vs. THF)THF improves solubility99% purity ()

Q. How to resolve discrepancies between theoretical and observed spectroscopic data?

Methodological Answer:

  • Step 1 : Repeat experiments to rule out procedural errors.
  • Step 2 : Cross-validate with alternative techniques:
    • X-ray crystallography : Confirm molecular geometry (e.g., crystal structures in ).
    • Computational modeling : Compare DFT-calculated NMR shifts with observed data.
  • Case study : reported HRMS deviations <2 ppm; recalibration of instrumentation resolved mismatches.

Q. How to design pharmacological assays to evaluate bioactivity?

Methodological Answer:

  • Experimental design : Randomized block design with split-split plots for multi-variable analysis (e.g., ).
  • Parameters :
    • Dose-response curves : IC50 determination via cell-based assays.
    • Control groups : Use reference inhibitors (e.g., kinase inhibitors).
  • Statistical rigor : Four replicates per condition and ANOVA for significance ().

Q. Reference Workflow :

In vitro testing : Enzyme inhibition assays (e.g., kinase targets).

In vivo models : Rodent pharmacokinetics with HPLC monitoring (, excluded per guidelines).

Data interpretation : Address outliers via Grubbs’ test (α=0.05).

Q. Citations

  • Synthesis protocols:
  • Safety guidelines:
  • Pharmacological design:
  • Data validation:

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